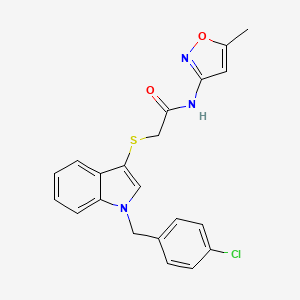

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a biologically active molecule that has been synthesized and characterized for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorobenzyl groups, indole rings, and acetamide linkages, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from an unsubstituted indole. For instance, the synthesis of a potent tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, follows a route from unsubstituted indole to 1-(4-chlorobenzyl)-indole and then to the final acetamide product . This suggests that a similar synthetic route could be employed for the compound of interest, with modifications to incorporate the thio and 5-methylisoxazol-3-yl groups.

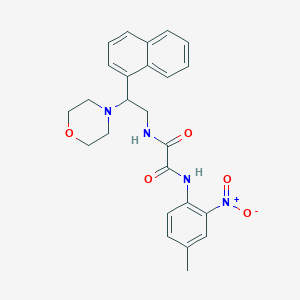

Molecular Structure Analysis

The molecular structure of related compounds has been determined using sophisticated NMR experiments and X-ray crystallography . These techniques allow for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The orientation of different rings and the presence of specific functional groups can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the compound , they do describe the reactivity of similar structures. For example, the presence of a chloromethyl group in a benzisoxazole derivative provides a reactive site for further functionalization . This implies that the chlorobenzyl moiety in the compound of interest may also offer a site for chemical modification, potentially leading to a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures. For instance, the presence of intermolecular interactions, such as C-H⋯O hydrogen bonds, can influence the compound's crystal packing and stability . These interactions can also affect the solubility and melting point of the compound, which are important parameters for its formulation and delivery as a potential therapeutic agent.

Scientific Research Applications

Potential in Drug Discovery and Design

The exploration of heterocyclic compounds, such as those related to "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide," has revealed their significance in the development of novel pharmaceuticals. For instance, the synthesis and evaluation of benzimidazole and thiazole derivatives have been extensively studied for their anticancer properties (Nofal et al., 2014). These studies highlight the potential of such compounds in targeting various cancer cell lines, thereby contributing to the advancement of cancer therapy.

Role in Antimicrobial Research

Compounds with a similar structure have been synthesized and tested for their antibacterial activities, revealing significant potential in combating microbial resistance. For example, the creation of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated broad-spectrum antibacterial activity against a variety of microorganisms (Borad et al., 2015). These findings underscore the importance of such compounds in the development of new antibacterial agents.

Applications in Molecular Docking and Drug Design

The structural complexity of compounds akin to "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" allows for their utilization in molecular docking studies. This is pivotal for understanding drug-receptor interactions and designing drugs with optimized efficacy and selectivity. Research involving molecular docking analysis and geometrical optimization of indole acetamide derivatives has provided insights into their anti-inflammatory properties, further demonstrating their utility in drug design (Al-Ostoot et al., 2020).

Contribution to Photoresponsive Materials

The development of photoresponsive materials using molecular imprints of compounds with similar structures has opened new avenues in controlled drug delivery. A study on the photoregulated release and uptake of pharmaceuticals using azobenzene-containing functional monomers, which could be structurally related to the compound , highlights the potential of such materials in biomedical applications (Gong et al., 2008).

properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-14-10-20(24-27-14)23-21(26)13-28-19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTABIQENANLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)

![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)

![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)

![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)

![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2519744.png)

![3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2519745.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)